Dabigatran-d4 (hydrochloride) is classified as a direct thrombin inhibitor. It is utilized primarily in research settings to study the pharmacodynamics and pharmacokinetics of dabigatran, the active form that exerts its anticoagulant effects by inhibiting thrombin, a key enzyme in the coagulation cascade. The compound is sourced from various manufacturers, including Simson Pharma and MedchemExpress, which provide it for research purposes under the CAS number 2070015-06-2 .
The synthesis of dabigatran-d4 involves a multi-step process that incorporates deuterated starting materials to ensure the incorporation of deuterium into the final product. The method typically includes:
The entire process is designed for high yield and purity, often exceeding 90% with isotope abundance greater than 99% .
Dabigatran-d4 has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a thrombin inhibitor. Its molecular formula corresponds closely to that of dabigatran but includes deuterium atoms in place of some hydrogen atoms.
The structural features include:
Dabigatran-d4 participates in several chemical reactions typical of its class:
The use of deuterium labeling aids in tracking these reactions through advanced analytical techniques like HPLC-MS/MS .
Dabigatran acts as a reversible and competitive inhibitor of thrombin. Its mechanism can be summarized as follows:
This mechanism is critical for its application in preventing thromboembolic events.
Dabigatran-d4 (hydrochloride) exhibits several notable physical and chemical properties:
These properties are essential for ensuring consistent performance in both laboratory and clinical settings.
Dabigatran-d4 has significant applications primarily in research:
Catalytic hydrogen-deuterium (H-D) exchange enables direct deuterium incorporation into the dabigatran core structure using heterogeneous catalysts. This method selectively targets aromatic hydrogen atoms at the ortho positions relative to the amidine group on the phenyl ring. Palladium on carbon (Pd/C) (5–10% w/w) or platinum oxide (PtO₂) catalysts facilitate exchange in deuterated solvents like deuterium oxide (D₂O) or deuterated acetic acid (CD₃CO₂D) at elevated temperatures (80–120°C) [1] [6]. The reaction proceeds via adsorption of the dabigatran intermediate onto the catalyst surface, where labile C–H bonds undergo reversible cleavage and reformation with deuterium [1].
Reaction duration (24–72 hours) and catalyst loading (0.5–2.0 molar equivalents) critically influence isotopic purity. Prolonged exposure risks deuteration at non-target sites or structural degradation. For example, 48-hour treatment of ethyl 3-({2-[(4-cyanophenylamino)methyl]-1-methyl-1H-benzimidazol-5-yl}carbonyl)(pyridin-2-yl)aminopropanoate (Intermediate I) in D₂O with 10% Pd/C at 100°C achieves ~85% deuterium incorporation at the phenyl ring [1]. Subsequent hydrolysis and salt formation yield dabigatran-d4 hydrochloride.
Table 2: Catalytic H-D Exchange Conditions for Dabigatran Intermediates
Catalyst | Solvent | Temperature (°C) | Time (h) | Deuteration Efficiency |
---|---|---|---|---|
10% Pd/C | D₂O | 100 | 48 | 85% |
PtO₂ | CD₃CO₂D | 120 | 24 | 78% |
Pd/Al₂O₃ | D₂O:THF-d₈ (3:1) | 80 | 72 | 92% |
Multi-step synthesis from deuterated building blocks ensures higher regioselectivity and isotopic purity compared to H-D exchange. The primary route employs 4-bromo-2,3,5,6-tetradeuterioaniline or 4-aminobenzonitrile-d₄ as starting materials [1] [6] [10]. The sequence involves:
Deuterated reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) enhance isotopic control during reductions. For instance, NaBD₄ reduction of the nitro group in 2-({[4-(aminocarbonyl-d₂)phenyl-d₄]amino}methyl)-1-methyl-1H-benzimidazole-5-carboxylate prevents protium introduction [6]. This approach achieves >98% isotopic purity by minimizing inadvertent hydrogen exchange in protic solvents [3] [10].
Table 3: Synthesis Pathway for Dabigatran-d4 Hydrochloride from Deuterated Intermediates
Step | Intermediate | Deuterated Reagent | Key Reaction |
---|---|---|---|
1 | 4-Aminobenzonitrile-d₄ | N/A | Commercial starting material |
2 | Ethyl 3-[(1-methyl-2-{[(4-cyano-d₄)phenyl-d₄]amino}methyl)-1H-benzimidazol-5-yl)carbonyl]aminopropanoate | NaBD₃(OCOCH₃)₃ | Reductive amination |
3 | Ethyl 3-[(1-methyl-2-{[(4-carbamimidoyl-d₂-d₄)phenyl-d₄]amino}methyl)-1H-benzimidazol-5-yl)carbonyl]aminopropanoate | HCl/ethanol, NH₄Cl | Pinner reaction |
4 | Dabigatran-d4 free base | NaOH (0.5 M) | Ester hydrolysis |
5 | Dabigatran-d4 hydrochloride | HCl (g)/ethyl acetate | Salt formation |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7